
Pubchem_15423209
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pubchem_15423209 is a chemical compound listed in the PubChem database, which is a public repository for chemical information. This compound is identified by its unique PubChem CID number 15423209. It is a part of a vast collection of chemical substances that are used in various scientific research and industrial applications.
Métodos De Preparación
The synthesis of Pubchem_15423209 involves several chemical reactions and specific conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane. Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These methods yield the compound as a distillable liquid that is mildly sensitive to air.
Análisis De Reacciones Químicas
Pubchem_15423209 undergoes various types of chemical reactions, including:
Reduction: It can be synthesized by reducing tributyltin oxide or tributyltin chloride.
Substitution: It is used in organic synthesis to convert organic halides to hydrocarbons via a radical chain mechanism.
Hydrostannylation: It is the reagent of choice for hydrostannylation reactions, where it adds to alkenes to form organotin compounds.
Common reagents used in these reactions include polymethylhydrosiloxane, lithium aluminium hydride, and azobisisobutyronitrile (AIBN). The major products formed from these reactions are hydrocarbons and organotin compounds.
Aplicaciones Científicas De Investigación
Pubchem_15423209 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannylation.
Biology: It is used in the study of biological systems and interactions due to its ability to form organotin compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pubchem_15423209 involves its ability to donate hydrogen atoms in radical reactions. This property is attributed to its relatively weak bond strength, which allows it to participate in radical chain mechanisms. The molecular targets and pathways involved include the formation of organotin radicals and their subsequent reactions with organic halides .
Comparación Con Compuestos Similares
Pubchem_15423209 can be compared with other organotin compounds such as tributyltin hydride and trimethyltin chloride. While all these compounds are used in organic synthesis, this compound is unique due to its specific reactivity and applications in hydrostannylation reactions. Similar compounds include:
Tributyltin hydride: Used in similar radical reactions and hydrostannylation.
Trimethyltin chloride: Used in the synthesis of organotin compounds but with different reactivity and applications.
This compound stands out due to its specific properties and applications in various fields of scientific research and industry.
Propiedades
Número CAS |
189500-38-7 |
|---|---|
Fórmula molecular |
C22H18O2Si |
Peso molecular |
342.5 g/mol |
InChI |
InChI=1S/C22H18O2Si/c1-23-17-11-3-7-15-9-5-13-19(21(15)17)25-20-14-6-10-16-8-4-12-18(24-2)22(16)20/h3-14H,1-2H3 |
Clave InChI |
BCNUDKHRUJHVGK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=CC=C2)[Si]C3=CC=CC4=C3C(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


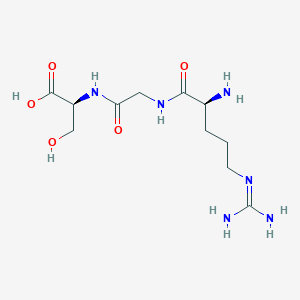
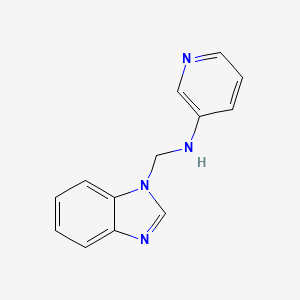
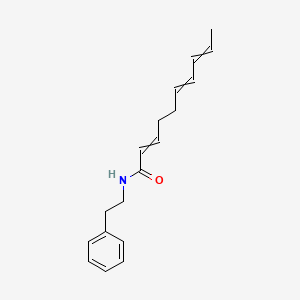
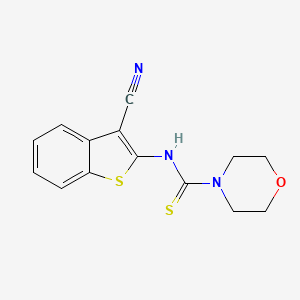
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)

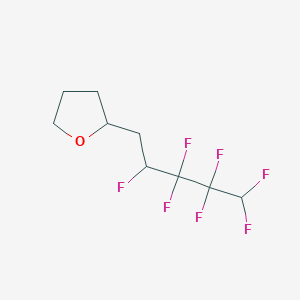
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
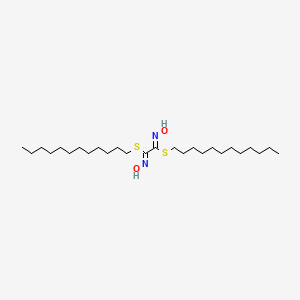
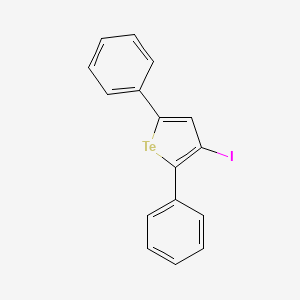
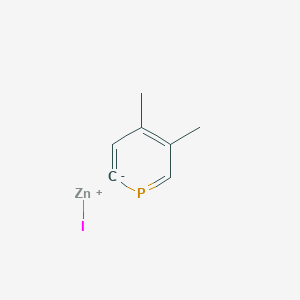
![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
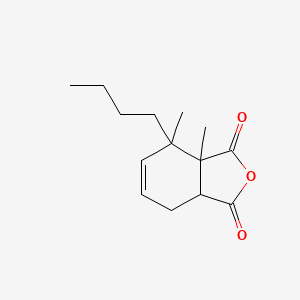
![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)
